1-Methylbenzotriazole

Description

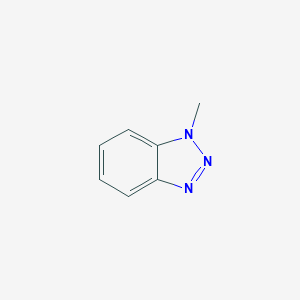

1-Methylbenzotriazole (Mebta) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₇N₃ and a molecular weight of 133.15 g/mol . It is a derivative of benzotriazole (BtaH), where a methyl group substitutes the hydrogen atom at the N1 position of the triazole ring. Mebta is a white crystalline solid with a melting point of 64.5°C and is hazardous upon ingestion, inhalation, or skin contact .

Mebta’s coordination chemistry is dominated by its monodentate ligation through the N3 atom of the triazole ring (Figure 1), a behavior confirmed by single-crystal X-ray studies of its Zn(II), Co(II), and Cu(II) complexes . This monodentate nature distinguishes it from BtaH, which can deprotonate and act as a bridging ligand in corrosion inhibition applications . Mebta forms stable tetrahedral or octahedral complexes with transition metals, such as ZnX₂(Mebta)₂ (X = Cl, Br, I) and [Zn(NO₃)₂(Mebta)₂], with extensive π-π stacking and hydrogen bonding in their crystal structures .

Propriétés

IUPAC Name |

1-methylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-10-7-5-3-2-4-6(7)8-9-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQHRUJXQJEGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158150 | |

| Record name | 1H-Benzotriazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13351-73-0 | |

| Record name | 1-Methylbenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13351-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylbenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013351730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLBENZOTRIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzotriazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylbenzotriazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZL55XL4Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Solvent and Base Selection

Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for their ability to stabilize transition states during alkylation. Sodium hydroxide or potassium carbonate serves as the base to deprotonate benzotriazole, enhancing nucleophilicity at the N1 position. Reaction temperatures typically range from 40°C to 80°C, balancing reaction kinetics and side-product formation.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors enable precise control over residence time and temperature, minimizing byproducts. A patent describing the production of 1-hydroxymethylbenzotriazole (a related compound) illustrates this approach, where benzotriazole reacts with paraformaldehyde in sulfuric acid at 40–50°C for 4–5 hours. While this method targets the hydroxymethyl derivative, adapting it for methyl group incorporation would involve substituting formaldehyde with a methyl donor under similar conditions.

Purification Techniques

Post-synthesis purification often involves fractional distillation or recrystallization. For this compound, recrystallization in hexane yields colorless needles with a melting point of 62–66°C, consistent with purity >98%. Industrial facilities may employ thin-film evaporation to separate low-boiling-point impurities, given the compound’s boiling point of 155°C at 17 mmHg.

Analytical Characterization

Physicochemical Properties

Critical properties of this compound include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 62–66°C | |

| Boiling Point | 155°C at 17 mmHg | |

| Density | 1.1873 (estimate) | |

| Solubility | Sparingly in methanol |

These parameters guide solvent selection and process optimization during synthesis.

Challenges and Optimization Strategies

Byproduct Mitigation

Competing alkylation at the N2 position of benzotriazole remains a key challenge. Steric and electronic factors favor N1 substitution, but residual N2-methyl isomers necessitate rigorous purification. Advanced chromatographic techniques, such as preparative HPLC with C18 columns, resolve these isomers effectively.

Analyse Des Réactions Chimiques

Types of Reactions

1-Methylbenzotriazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert it to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: this compound amine.

Substitution: Substituted benzotriazoles with different functional groups.

Applications De Recherche Scientifique

Chemical Applications

Coordination Chemistry

MBTA is widely utilized as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which can enhance the properties of these metals for specific applications. The ability of MBTA to stabilize metal ions makes it valuable in catalysis and materials science .

Corrosion Inhibition

One of the most prominent industrial applications of MBTA is as a corrosion inhibitor for metals, particularly copper and its alloys. It acts by forming a protective layer on metal surfaces that prevents electrochemical reactions responsible for corrosion. This property is crucial in industries such as aerospace and automotive manufacturing, where metal integrity is vital .

Biological Applications

Antimicrobial Properties

Research indicates that MBTA exhibits antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of benzotriazole demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. The structure-activity relationship of these compounds suggests that modifications can enhance their efficacy .

Anticancer Research

MBTA has been investigated for its potential antitumor properties. It has been found to interact with biological systems in ways that may inhibit cancer cell proliferation. Ongoing research aims to explore its effectiveness as a therapeutic agent in cancer treatment .

Medicinal Chemistry

Drug Development

In medicinal chemistry, MBTA is being explored as a scaffold for developing enzyme inhibitors. Its unique structural properties allow for the design of compounds that can selectively inhibit specific enzymes involved in disease pathways, making it a candidate for drug development .

Environmental Applications

Biodegradability Studies

Despite its utility, MBTA's environmental persistence raises concerns regarding its biodegradability. Studies have shown that while it is effective in various applications, its resistance to degradation necessitates careful management in industrial processes to minimize ecological impact .

Table 1: Summary of Applications of this compound

| Application Area | Description | Examples/Findings |

|---|---|---|

| Coordination Chemistry | Acts as a ligand forming complexes with metal ions | Used in catalysis and material synthesis |

| Corrosion Inhibition | Forms protective layers on metals | Effective in cooling systems and industrial treatments |

| Antimicrobial | Exhibits antibacterial properties against pathogens | Effective against MRSA and other bacteria |

| Anticancer | Investigated for potential tumor inhibition | Research ongoing on enzyme inhibition |

| Drug Development | Scaffold for enzyme inhibitors | Potential therapeutic agents being developed |

| Environmental Impact | Persistent compound with poor biodegradability | Requires management in industrial use |

Case Study: Corrosion Inhibition

A study conducted by Procter & Gamble patented the use of MBTA as a corrosion inhibitor in 1947. This application has since expanded into various industries, particularly where metal preservation is critical. The mechanism involves complexation with metal surfaces, leading to the formation of stable Cu-N bonds that inhibit corrosion processes .

Mécanisme D'action

The mechanism of action of 1-methylbenzotriazole involves its ability to coordinate with metal ions through the nitrogen atoms of the triazole ring. This coordination can alter the electronic properties of the metal center, affecting its reactivity and stability. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity by binding to active sites or altering their conformation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Benzotriazole (BtaH)

- Coordination Behavior : Unlike Mebta, BtaH can deprotonate to form benzotriazolate (Bta⁻), enabling bidentate or bridging coordination in metal complexes. This property makes BtaH a potent corrosion inhibitor for copper and its alloys .

- Applications : BtaH is widely used in antifreeze fluids, UV stabilizers, and nuclear wastewater treatment , whereas Mebta lacks corrosion inhibition utility due to its inability to bridge metal centers .

- Thermal Stability : BtaH decomposes at higher temperatures (~300°C), while Mebta-based complexes like [ZnCl₂(Mebta)₂] show intermediate stability up to 230°C .

4(5)-Methylbenzotriazole (Tolytriazole)

- Structure : A positional isomer of Mebta, with the methyl group at the N4 or N5 position.

- Coordination: Like Mebta, it binds monodentately via N3 but exhibits distinct steric effects due to methyl placement .

- Applications: Used as a copper corrosion inhibitor, demonstrating that minor structural changes (methyl position) significantly alter functionality compared to Mebta .

1-Hydroxybenzotriazole (HOBt)

- Reactivity: Contains a hydroxyl group at N1, enabling hydrogen bonding and participation in peptide coupling reactions.

- Biological Activity : HOBt derivatives show antimicrobial properties, whereas Mebta’s derivatives are less explored in medicinal chemistry .

1-(4-Methylbenzoyl)-1H-benzotriazole

- Functionality : A benzoylated derivative of Mebta, used in photostabilizers and polymer additives. Its extended conjugation enhances UV absorption compared to Mebta .

Table 1: Comparative Analysis of Mebta and Analogues

Structural and Electronic Insights

- DFT Studies : Mebta’s HOMO-3 and HOMO-5 orbitals are centered on N3 and N2, respectively, but only N3 has sufficient nucleophilic character (−0.31 |e| charge) for metal coordination . This contrasts with BtaH, where N1 deprotonation enhances bridging capability .

- Thermal Decomposition: Mebta complexes like [Zn(NO₃)₂(Mebta)₂] decompose at 175°C to ZnO, whereas BtaH-based complexes exhibit higher thermal resilience .

Activité Biologique

1-Methylbenzotriazole (1-MBTA) is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores its antiproliferative properties, potential health risks, and environmental implications, supported by relevant case studies and research findings.

This compound has the molecular formula and a molecular weight of 133.15 g/mol. It is characterized by its solubility in various solvents, including acids and bases, which enhances its applicability in different chemical environments .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of 1-MBTA, particularly in cancer research:

- Cell Viability Studies : A study assessed the cytotoxic effects of organotin complexes containing 1-MBTA on triple-negative breast cancer cells (MDA-MB-231). The complex demonstrated significant cytotoxicity at concentrations above 10 µg/mL, reducing cell viability by approximately 75% at an IC50 of around 20 µM. Importantly, the study concluded that the observed effects were attributed to the entire organotin complex rather than 1-MBTA alone .

- Mechanism of Action : The mechanism through which 1-MBTA exhibits antiproliferative effects may involve the disruption of essential cellular functions, leading to apoptosis in cancer cells. This aligns with findings from other benzotriazole derivatives that have shown similar properties against various cancer cell lines .

Health Risks and Toxicity

While 1-MBTA shows promise in therapeutic applications, its biological activity raises concerns regarding potential health risks:

- Human Exposure : A study conducted among Czech firefighters revealed that urinary levels of 1-MBTA were detectable in 77% of participants, with a median concentration of 1.75 ng/mL. This exposure was linked to alterations in liver function markers, suggesting potential hepatotoxic effects .

- Toxicological Profile : According to safety assessments, short-term exposure to 1-MBTA can lead to gastrointestinal symptoms such as nausea and diarrhea. However, long-term health effects remain largely uncharacterized, necessitating further investigation into chronic exposure risks .

Environmental Impact

The environmental implications of 1-MBTA are also significant:

- Biodegradability : Research indicates that 1-MBTA is readily biodegradable; however, its presence in aquatic environments poses risks to aquatic organisms due to low toxicity levels prior to degradation .

- Emerging Contaminant : As an emerging pollutant, benzotriazoles including 1-MBTA have been detected in recycled water systems. Their persistence raises concerns about bioaccumulation and long-term ecological effects .

Case Study: Antiparasitic Activity

A comparative study examined the antiparasitic activity of benzotriazole derivatives against Trypanosoma cruzi. While 1-MBTA was not directly tested, related compounds showed promising results with dose-dependent growth inhibition of the parasite. Such findings suggest that structural modifications in benzotriazoles could enhance their biological efficacy against parasitic infections .

Case Study: Occupational Exposure

In a cohort study involving firefighters exposed to benzotriazoles, researchers found significant associations between urinary levels of these compounds and biomarkers of oxidative stress and liver function. This highlights the need for monitoring occupational exposure to compounds like 1-MBTA in high-risk professions .

Summary Table of Biological Activities

Q & A

Q. How can researchers optimize the synthesis of 1-methylbenzotriazole to ensure high yield and purity?

Methodological Answer: The synthesis of this compound typically involves alkylation of benzotriazole with methylating agents. A validated protocol includes dissolving 1H-benzotriazole in a sodium hydroxide solution (5.6 M) followed by slow addition of dimethyl sulfate (1:1 molar ratio). The reaction is stirred overnight at room temperature, yielding two phases. The organic layer is separated, acidified with HCl (pH 1), and evaporated to dryness to obtain crude crystals. Recrystallization in hexane produces colorless needles with a melting point of 59–62°C. Key parameters include strict control of pH during acid extraction and solvent selection for recrystallization to minimize impurities .

Q. What analytical challenges arise in distinguishing this compound from structurally similar isomers (e.g., 2-aminobenzimidazole)?

Methodological Answer: Mass spectrometry (LC-HRMS) with optimized spectral weighting functions can resolve such challenges. For example, forward/reverse spectral match factors alone may misidentify 2-aminobenzimidazole as this compound. Incorporating parameters like fragment mass error standard deviation and cross-platform compatibility checks improves accuracy. The ULSA algorithm prioritizes spectra of the same compound acquired under different instrumental conditions, reducing false positives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Inhalation/contact: Use fume hoods and PPE (gloves, goggles). If exposed, rinse skin/eyes with water for 15 minutes and seek medical attention for persistent irritation .

- Storage: Keep in a tightly sealed container in a well-ventilated area, away from oxidizing agents.

- Waste disposal: Follow local regulations for hazardous organic waste, incinerating at >1,000°C to prevent environmental release .

Q. How can researchers validate the structural integrity of this compound derivatives using spectroscopic techniques?

Methodological Answer:

- 1H/13C NMR: Confirm methyl group integration (δ ~3.5–4.0 ppm for N-CH3) and aromatic proton splitting patterns.

- FTIR: Look for triazole ring vibrations (1,450–1,610 cm⁻¹) and absence of -OH stretches (3,200–3,600 cm⁻¹) to rule out hydroxylated impurities.

- LC-MS: Monitor molecular ion peaks ([M+H]+ at m/z 133.1) and fragmentation patterns to verify substituent positions .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in coordination chemistry?

Methodological Answer: The methyl group enhances electron density at the triazole ring, increasing its Lewis basicity for metal coordination. Steric hindrance from the methyl group can limit access to certain metal centers, favoring monodentate over bidentate binding. Experimental validation involves comparing stability constants (log K) of metal complexes (e.g., Cu²⁺, Fe³⁺) using potentiometric titrations and DFT calculations to map charge distribution .

Q. What computational strategies are effective in predicting the solvatochromic behavior of this compound derivatives?

Methodological Answer: Time-dependent DFT (TD-DFT) with solvent-polarizable continuum models (e.g., PCM) can simulate UV-Vis absorption shifts in solvents of varying polarity. For example, the π→π* transition energy of 3-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenylethyl-1H-1,2,4-triazole-5(4H)-thione correlates with solvent dielectric constant (ε). Experimental validation requires measuring extinction coefficients in solvents like ethanol, DMSO, and cyclohexane .

Q. How should researchers resolve contradictions in mass spectral data for this compound across different LC-HRMS platforms?

Methodological Answer:

- Standardize acquisition parameters: Use consistent collision energies (e.g., 20–35 eV) and ionization modes (ESI+).

- Cross-platform calibration: Employ reference compounds (e.g., 1-hydroxybenzotriazole) to normalize retention times and mass accuracy.

- Statistical validation: Apply multivariate analysis (PCA) to identify instrument-specific biases in fragment ion intensities .

Q. What role does this compound play in ionic liquid design for technetium-99m separation?

Methodological Answer: 1-Methylbenzotriazolium-based ionic liquids (ILs) act as non-competitive ligands, selectively complexing TcO4⁻ via electrostatic and π-π interactions. Synthesize ILs by quaternizing this compound with alkyl bromides (e.g., 1-butyl-3-methylimidazolium). Evaluate extraction efficiency using solvent extraction trials (e.g., 90% Tc recovery in 0.1 M HNO3) and compare with traditional ligands like crown ethers .

Q. How can structure-activity relationship (SAR) studies improve the pharmacological potential of this compound derivatives?

Methodological Answer:

- Derivatization: Introduce substituents (e.g., halogens, aryl groups) at the triazole ring to modulate lipophilicity (log P) and bioavailability.

- Docking simulations: Use AutoDock Vina to predict binding affinities for targets like estrogen receptors (e.g., vorozole derivatives showing IC50 < 1 µM in breast cancer models).

- In vitro assays: Validate cytotoxicity (MTT assay) and enzyme inhibition (e.g., CYP450 isoforms) to prioritize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.